molecular formula C10H14BrF3N2OSi B2801084 2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane CAS No. 2411216-95-8

2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane

Cat. No. B2801084
CAS RN: 2411216-95-8
M. Wt: 343.219
InChI Key: DIOTYUMNICNNKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a bromo group, a trifluoromethyl group, and an oxyethyl-trimethylsilane group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing pyridazine rings are known to undergo various chemical reactions. For example, they can participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Reactivity

  • Trifluoromethyl-substituted Pyridines Synthesis : Research demonstrates methodologies for synthesizing trifluoromethyl-substituted pyridines, which are crucial intermediates for various pharmaceutical and agrochemical compounds. The displacement of iodine by (trifluoromethyl) copper generated in situ from (trifluoromethyl)trimethylsilane in the presence of cuprous iodide and potassium fluoride is a highlighted method, indicating a broader scope for generating fluorinated pyridazine compounds (Cottet & Schlosser, 2002).

  • Fluorinated Azaheterocycles Construction : A method for the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones and their application in constructing biologically important CF3-bearing azaheterocycles such as pyrazoles, pyridones, and triazoles has been developed. This showcases the compound's relevance in synthesizing complex fluorinated molecules for potential biological applications (Usachev et al., 2021).

Chemical Transformations and Catalysis

  • Copper-mediated Oxidative Trifluoromethylation : A study on the copper-mediated oxidative cross-coupling of aryl- and alkenylboronic acids with (trifluoromethyl)trimethylsilane under mild conditions highlights the potential for introducing trifluoromethyl groups into advanced, highly functionalized organic molecules. This method’s functional group tolerance and mild reaction conditions suggest its utility in synthesizing fluorinated derivatives of the subject compound (Chu & Qing, 2010).

Material Science and Ligand Design

  • Unsymmetrically Substituted Pyrene Derivatives : The synthesis involving key precursors like (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane demonstrates the potential for creating unsymmetrically functionalized pyrene derivatives. This research might inform strategies for incorporating the compound into complex molecular scaffolds for materials science applications (Sato et al., 2011).

properties

IUPAC Name

2-[4-bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N2OSi/c1-18(2,3)5-4-17-9-7(11)6-8(15-16-9)10(12,13)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOTYUMNICNNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC1=NN=C(C=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane

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